N-(1,3-benzothiazol-2-yl)-3-(phenylsulfanyl)propanamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-3-(phenylsulfanyl)propanamide is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
The synthesis of N-(1,3-benzothiazol-2-yl)-3-(phenylsulfanyl)propanamide can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with 3-bromopropionyl chloride to form an intermediate, which is then reacted with thiophenol to yield the final product. The reaction conditions typically involve the use of a base such as triethylamine and an organic solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
N-(1,3-benzothiazol-2-yl)-3-(phenylsulfanyl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylsulfanyl group can be replaced by other nucleophiles such as halides or alkoxides.
Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form various heterocyclic structures.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-3-(phenylsulfanyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-3-(phenylsulfanyl)propanamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
N-(1,3-benzothiazol-2-yl)-3-(phenylsulfanyl)propanamide can be compared with other similar compounds, such as:
N-(1,3-benzothiazol-2-yl)-3-(methylsulfanyl)propanamide: This compound has a methylsulfanyl group instead of a phenylsulfanyl group, which may result in different chemical and biological properties.
N-(1,3-benzothiazol-2-yl)-3-(ethylsulfanyl)propanamide:
N-(1,3-benzothiazol-2-yl)-3-(butylsulfanyl)propanamide: The butylsulfanyl group may impart unique properties to the compound, making it suitable for specific applications.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c19-15(10-11-20-12-6-2-1-3-7-12)18-16-17-13-8-4-5-9-14(13)21-16/h1-9H,10-11H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHBVNOQLCUNSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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